molecular formula C11H15Cl2N3 B1446522 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride CAS No. 1427475-21-5

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

Cat. No.: B1446522
CAS No.: 1427475-21-5
M. Wt: 260.16 g/mol
InChI Key: OWPIRNDTOSHXQE-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of a pyrazole ring substituted with an aminomethyl group and a benzyl group, and it is typically found in its dihydrochloride salt form. The presence of both the aminomethyl and benzyl groups on the pyrazole ring imparts distinct chemical properties that make it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound. This step forms the core pyrazole structure.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.

    Aminomethylation: The aminomethyl group is introduced through a Mannich reaction, where formaldehyde and a secondary amine (e.g., dimethylamine) react with the pyrazole ring to form the aminomethyl-substituted pyrazole.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Amines

    Substitution: Various substituted pyrazoles

Scientific Research Applications

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-1-phenylpyrazole
  • 3-(Aminomethyl)-1-methylpyrazole
  • 3-(Aminomethyl)-1-(4-chlorobenzyl)pyrazole

Uniqueness

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is unique due to the presence of both the aminomethyl and benzyl groups, which confer distinct chemical and biological properties. The benzyl group enhances its lipophilicity, making it more suitable for crossing biological membranes, while the aminomethyl group allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

(1-benzylpyrazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10;;/h1-7H,8-9,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPIRNDTOSHXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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